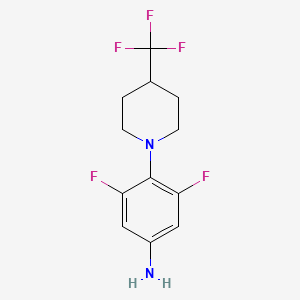

3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline

CAS No.:

Cat. No.: VC13480731

Molecular Formula: C12H13F5N2

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13F5N2 |

|---|---|

| Molecular Weight | 280.24 g/mol |

| IUPAC Name | 3,5-difluoro-4-[4-(trifluoromethyl)piperidin-1-yl]aniline |

| Standard InChI | InChI=1S/C12H13F5N2/c13-9-5-8(18)6-10(14)11(9)19-3-1-7(2-4-19)12(15,16)17/h5-7H,1-4,18H2 |

| Standard InChI Key | CVDKLBTUGXVTOS-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F |

| Canonical SMILES | C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F₅N₂ |

| Molecular Weight | 280.24 g/mol |

| IUPAC Name | 3,5-difluoro-4-[4-(trifluoromethyl)piperidin-1-yl]aniline |

| SMILES | C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F |

| InChI Key | CVDKLBTUGXVTOS-UHFFFAOYSA-N |

The presence of fluorine atoms and the trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its lipophilicity (logP ≈ 2.8) and metabolic stability compared to non-fluorinated analogs.

Synthesis and Preparation

Key Challenges

-

Regioselectivity: Precise control over fluorine substitution patterns requires carefully optimized conditions.

-

Stability: The aniline group may undergo oxidation, necessitating inert atmospheres during synthesis.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is dominated by its fluorinated groups:

-

Aqueous Solubility: <0.1 mg/mL (predicted), due to high lipophilicity.

-

logP: ~2.8, making it suitable for crossing biological membranes.

Spectroscopic Data

While experimental NMR data for this specific compound are unavailable, related fluorinated anilines exhibit characteristic signals:

Biological and Pharmacological Activities

Comparative Analysis

A study on 3,5-di(trifluoromethyl)aniline derivatives revealed IC₅₀ values of 0.8–2.4 μM against breast cancer cell lines, attributed to mitochondrial targeting and GLUT1 inhibition . While the compound discussed here lacks the second trifluoromethyl group, its mono-CF₃ substitution may balance potency and solubility.

Applications in Drug Development

Intermediate for Complex Molecules

This compound serves as a building block for:

-

Kinase Inhibitors: Fluorinated anilines are key motifs in EGFR and VEGFR inhibitors.

-

Antiviral Agents: The -CF₃ group improves binding to viral proteases.

Agrochemistry

Fluorinated amines are increasingly used in herbicides and fungicides. For example, Syngenta’s Sedaxane incorporates a trifluoromethylated aniline core for enhanced soil persistence .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume